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Compound of Interest

Compound Name: Dicyanoaurate ion

Cat. No.: B080273

Introduction

Potassium dicyanoaurate(l), with the chemical formula K[Au(CN)z], is a cornerstone compound
in the electroplating industry, prized for its role in depositing thin, corrosion-resistant, and
aesthetically pleasing layers of gold onto various substrates.[1] Its high solubility in water and
the stability of the dicyanoaurate anion, [Au(CN)z]~, make it an ideal source of gold ions for
electrodeposition.[1][2] Dicyanoaurate-based electrolytes are versatile and can be formulated
as alkaline, neutral, or acidic baths, each tailored for specific applications in electronics,
jewelry, and decorative coatings.[3][4] Alkaline baths are widely used for general-purpose
plating, while acidic formulations, often containing nickel or cobalt salts, are employed to
produce harder, more durable gold alloy deposits.[3][4]

Data Presentation

The composition and operating parameters of dicyanoaurate baths can be tailored to achieve
desired deposit characteristics. The following tables summarize typical formulations and
conditions.

Table 1: Typical Composition of Dicyanoaurate Gold Electroplating Baths
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. Alkaline Bath Acid Bath Conc.
Component Function
Conc. (g/L) (glL)
Potassium )
_ Primary source of gold

Dicyanoaurate ) 10 - 60[5] 12 - 94[6]

ions
(K[Au(CN)z])

Increases
Potassium Cyanide o )

conductivity; prevents 12 - 30[5] Not typically used

(KCN)

AuCN precipitation

Conducting/Buffer
Salts

Maintain pH; increase

conductivity

Phosphate, Carbonate

salts (variable)

Citric Acid[3][4],
Sodium
Diorthophosphate[6]
(8 - 600)

Additives (e.g., Ni or

Co salts)

Hardening and

brightening agents

Not typically used

Variable, as needed][3]

[4]

Wetting Agents

Reduce surface
tension; prevent

pitting

As required

As required

Table 2: Typical Operating Parameters for Dicyanoaurate Gold Electroplating

Parameter Alkaline Bath Acid Bath
Gold Content (as metal) 3-74g/L[7] 5-15¢9/L
pH >9.0 3.0 - 6.0[6][8]
Temperature 20 - 50 °C[5] 50 - 70 °C[8]
) 0.3-0.7 A/dm2 (3 - 7 mA/cm?)
Current Density 5] 0.1-1.0 A/dmz
Soluble Gold or Platinized Platinized Titanium or
Anode Type o ]
Titanium[3][4] Stainless Steel[3][4]
o Moderate (Cathode rod or )
Agitation Moderate to vigorous

solution)
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Experimental Protocols

The following protocols provide standardized procedures for bath preparation, electroplating,

and chemical analysis. Adherence to safety protocols, including working in a well-ventilated

area and using appropriate personal protective equipment (PPE), is mandatory, especially

when handling highly toxic cyanide compounds.

Protocol 1: Preparation of an Alkaline Dicyanoaurate
Gold Plating Bath (1 Liter)

Preparation: In a 1-liter beaker, add approximately 700 mL of deionized water and begin
moderate agitation with a magnetic stirrer.

Dissolve Conducting Salts: Slowly dissolve the required amount of conducting salts (e.g.,
potassium phosphate) and free potassium cyanide (e.g., 15 g) into the water. Ensure each
component is fully dissolved before proceeding.

Dissolve Gold Salt: Carefully measure the required amount of potassium dicyanoaurate
(e.g., 12 g to yield ~8 g/L of gold) and slowly add it to the solution. Continue stirring until the
salt is completely dissolved. The solution should be clear.

Final Volume and pH Adjustment: Transfer the solution to a 1-liter volumetric flask and add
deionized water to the mark. Measure the pH and adjust if necessary using a dilute solution
of potassium hydroxide (to raise) or phosphoric acid (to lower).

Bath Storage: Store the prepared bath in a clearly labeled, sealed container away from
strong acids and direct sunlight.

Protocol 2: General Gold Electroplating Workflow

Substrate Preparation: Thoroughly clean the substrate to be plated. This typically involves a
sequence of degreasing (ultrasonic cleaning in an alkaline detergent), rinsing with deionized
water, and acid activation (e.g., a brief dip in 10% sulfuric acid) to remove any surface
oxides. A final deionized water rinse is critical.

Electroplating Setup:
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o Place the plating bath into a suitable tank, preferably with temperature control.

o Suspend the anode (e.g., platinized titanium) and the cathode (the workpiece) into the
solution, ensuring they do not touch.

o Connect the positive lead of the DC power supply to the anode and the negative lead to
the cathode.[9]

o Deposition: Heat the bath to the desired operating temperature (e.g., 60°C).[8] Apply the
calculated DC current, corresponding to the desired current density (e.g., 0.3 A/dm?).[8] Plate
for the time required to achieve the target thickness.

o Post-Plating Treatment: Once plating is complete, turn off the power supply. Remove the
plated part, rinse it thoroughly with deionized water, and dry it completely using filtered
compressed air or a soft cloth.

Protocol 3: Quantitative Analysis of Free Cyanide

This protocol is adapted from standard laboratory procedures for plating bath analysis.[8]

o Sample Preparation: Pipette a 10.0 mL sample of the gold plating bath into a 250 mL
Erlenmeyer flask.

¢ Dilution: Add 90 mL of deionized water and 5 mL of a 10% potassium iodide (KI) indicator
solution.

« Titration: Titrate the solution with a standardized 0.1 N silver nitrate (AgNOs) solution. Swirl
the flask continuously.

o Endpoint: The endpoint is reached upon the appearance of a faint but persistent yellow
turbidity (silver iodide precipitate).

» Calculation:
o Free NaCN (oz/gallon) = 0.131 x (mL of AgNOs used)[8]

o To convert to g/L, multiply the oz/gallon result by 7.5.
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Protocol 4: Quantitative Analysis of Gold Content

This protocol involves the use of concentrated acids and should be performed in a chemical
fume hood.[8]

o Sample Digestion: Accurately pipette 10.0 mL of the gold bath into a 500 mL Erlenmeyer
flask. Add 15 mL of concentrated hydrochloric acid (HCI) and heat with stirring to evaporate
the solution to a syrup. Do not boil dry.

o Oxidation: Add 5 mL of concentrated nitric acid (HNOs) and 15 mL of concentrated HCI to the
syrup and boil again to a syrup consistency.

» Nitrate Removal: Add 15 mL of concentrated HCI and boil to a syrup. Repeat this step one
more time to drive off all nitrogenous compounds.

« Titration Preparation: Add 150 mL of deionized water to the final syrup. Add 25 mL of 20%
potassium iodide (KI) solution and 2 mL of 1% starch indicator solution.

e Titration: Titrate immediately with standardized 0.01 N sodium thiosulfate (Na2S203) solution
until the blue/black color disappears, leaving a colorless endpoint.

» Calculation: The gold concentration is calculated by comparing the sample titration volume to
the volume required to titrate a known gold standard that has been prepared using the same
digestion procedure.[8]

o Troy oz. Au/gallon = (Factor from standard) x (mL of Na=S203 for sample)[8]

Visualizations

The following diagrams illustrate key processes and relationships in dicyanoaurate
electroplating.
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Caption: Electrochemical process in a dicyanoaurate bath.
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Caption: Standard workflow for gold electroplating.
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Caption: Logical relationship of key bath components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Dicyanoaurate in Gold
Electroplating]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080273#application-of-dicyanoaurate-in-gold-
electroplating-baths]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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